5-(Morpholinomethyl)-3-((3-(5-nitro-2-furyl)allylidene)amino)-2-oxazolidinone
CAS No.: 3318-79-4
Cat. No.: VC17287357
Molecular Formula: C15H18N4O6
Molecular Weight: 350.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3318-79-4 |
|---|---|
| Molecular Formula | C15H18N4O6 |
| Molecular Weight | 350.33 g/mol |
| IUPAC Name | 5-(morpholin-4-ylmethyl)-3-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C15H18N4O6/c20-15-18(11-13(25-15)10-17-6-8-23-9-7-17)16-5-1-2-12-3-4-14(24-12)19(21)22/h1-5,13H,6-11H2/b2-1+,16-5+ |
| Standard InChI Key | JJMVIBKIWOCGSL-BRBVRSMXSA-N |
| Isomeric SMILES | C1COCCN1CC2CN(C(=O)O2)/N=C/C=C/C3=CC=C(O3)[N+](=O)[O-] |
| Canonical SMILES | C1COCCN1CC2CN(C(=O)O2)N=CC=CC3=CC=C(O3)[N+](=O)[O-] |
Introduction
5-(Morpholinomethyl)-3-((3-(5-nitro-2-furyl)allylidene)amino)-2-oxazolidinone is a complex organic compound with a specific molecular structure that includes morpholine, oxazolidinone, and a nitrofuran moiety. This compound is of interest in various chemical and pharmaceutical studies due to its unique structural features.
Key Features:
-
Molecular Formula: C15H18N4O6
-
Molecular Weight: Approximately 350.329 g/mol
-
CAS Number: 3318-79-4
Spectroscopic Data
Spectroscopic analysis is crucial for identifying and characterizing this compound. The available spectroscopic data include:
| Spectroscopic Method | Description |
|---|---|
| IR (Infrared) | Useful for identifying functional groups within the molecule. |
| Raman | Provides information on molecular vibrations, aiding in structural elucidation. |
| CNMR (Carbon Nuclear Magnetic Resonance) | Helps determine the carbon skeleton of the molecule. |
| MS (Mass Spectrometry) | Essential for confirming the molecular weight and fragmentation patterns. |
These spectroscopic methods are essential for confirming the identity and purity of the compound.
Potential Applications:
-
Antimicrobial Agents: The nitrofuran moiety is known for its effectiveness against certain bacteria, making this compound a candidate for further study in antimicrobial research.
-
Pharmaceutical Development: The oxazolidinone ring is a common feature in drugs like linezolid, which is used to treat resistant bacterial infections.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume